(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid

Catalog No.
S14035882
CAS No.
M.F
C12H21F2NO4
M. Wt
281.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro...

Product Name

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid

IUPAC Name

(2S)-5,5-difluoro-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C12H21F2NO4

Molecular Weight

281.30 g/mol

InChI

InChI=1S/C12H21F2NO4/c1-11(2,3)19-10(18)15-7(8(16)17)6-12(4,5)9(13)14/h7,9H,6H2,1-5H3,(H,15,18)(H,16,17)/t7-/m0/s1

InChI Key

LACSKDASCVKEFB-ZETCQYMHSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)C(F)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(C)(C)C(F)F)C(=O)O

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid is a fluorinated amino acid derivative characterized by its unique structural features, including a tert-butoxycarbonyl protecting group on the amine and two fluorine atoms on the pentanoic acid backbone. This compound belongs to a class of molecules that are often utilized in medicinal chemistry for their potential therapeutic applications. The presence of fluorine atoms in organic compounds can significantly influence their biological activity and pharmacokinetic properties, making them valuable in drug design.

Typical of amino acids and carboxylic acids. Key reactions include:

  • Amide Formation: The carboxylic acid functional group can react with amines to form amides, which is a common reaction in peptide synthesis.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in the synthesis of prodrugs.
  • Nucleophilic Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

These reactions are facilitated by the presence of enzymes in biological systems, which catalyze transformations and enable metabolic pathways to function efficiently

The biological activity of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid can be predicted using computer-aided methods that analyze structure-activity relationships. Such analyses suggest that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and analgesic activities. The presence of fluorine may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability .

Several synthetic routes can be employed to produce (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid:

  • Fluorination: Starting from a suitable precursor, fluorination can be achieved using reagents like sulfur tetrafluoride or other fluorinating agents.
  • Boc Protection: The amine functionality can be protected using tert-butoxycarbonyl chloride under basic conditions.
  • Coupling Reactions: The protected amine can then be coupled with a difluorinated pentanoic acid derivative through standard coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These methods allow for the efficient synthesis of the compound while maintaining functional group integrity .

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid has potential applications in:

  • Drug Development: As a building block for peptide synthesis or as an active pharmaceutical ingredient due to its unique properties.
  • Research: Useful in studies focused on amino acid metabolism and enzyme catalysis.
  • Fluorinated Compounds: Its role as a precursor for synthesizing more complex fluorinated molecules that may have enhanced biological activities.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets such as enzymes or receptors. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity against cell lines or specific biological pathways.

Such studies help elucidate the mechanisms by which this compound may exert its pharmacological effects and guide further development .

Several compounds share structural similarities with (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid, including:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-fluorohexanoic AcidFluorinated amino acidPotential neuroprotective effects
3-(tert-butoxycarbonylamino)-4-fluorobutanoic AcidSimilar protecting groupEnhanced stability and solubility
6-Fluoro-3-aminohexanoic AcidFluorinated chainPossible applications in peptide synthesis

These compounds illustrate how variations in structure can lead to differences in biological activity and application potential. The unique combination of fluorination and protective groups in (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid sets it apart from these similar compounds by potentially offering distinct pharmacological profiles and synthetic utility .

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

281.14386448 g/mol

Monoisotopic Mass

281.14386448 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types